1,8-Bis(bromomethyl)naphthalene
Overview
Description
1,8-Bis(bromomethyl)naphthalene is an organic compound with the molecular formula C12H10Br2. It is used as a building block in organic synthesis . The compound has been studied using two-photon chemistry techniques .
Synthesis Analysis
1,8-Bis(bromomethyl)naphthalene has been used in the synthesis of indan-based unusual α-amino acid derivatives under solid-liquid phase-transfer catalysis conditions .Molecular Structure Analysis
The molecular structure of 1,8-Bis(bromomethyl)naphthalene has been studied using X-ray crystallography. It was found to have a vertical distortion with a 11.0° dihedral angle (α) between peri-substituents which disturbed the coplanarity of the naphthalene ring .Chemical Reactions Analysis
The two-photon chemistry of 1,8-bis(bromomethyl)naphthalene has been studied using time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques .Physical And Chemical Properties Analysis
1,8-Bis(bromomethyl)naphthalene is a crystalline compound with a melting point of 131-133 °C (lit.) . It has a molecular weight of 314.02 g/mol and a density of 1.72 g/cm3 .Scientific Research Applications
Synthesis of Unusual α-Amino Acid Derivatives
Scientific Field
Summary of Application
1,8-Bis(bromomethyl)naphthalene has been used in the synthesis of indan-based unusual α-amino acid derivatives . These derivatives can have various applications in the field of medicinal chemistry, including the development of new pharmaceuticals .
Methods of Application
The synthesis was carried out under solid-liquid phase-transfer catalysis conditions . This method involves the use of a catalyst to enable the transfer of a reactant from one phase to another and can increase the efficiency and selectivity of chemical reactions .
Results or Outcomes
The specific results or outcomes of this application, including any quantitative data or statistical analyses, were not provided in the source .
Study of Naphthalene Ring Distortion
Scientific Field
Summary of Application
A systematic study on the distortion of a naphthalene ring was performed using steric repulsion between peri-substituents at the 1- and 8-positions . The introduction of bromo groups into the methyl groups of the 1,8-dimethylnaphthalene enhanced the steric repulsion to distort the naphthalene ring .
Methods of Application
The study involved the use of X-ray crystallography, which revealed that 1,8-bis(bromomethyl)naphthalene had a vertical distortion with a 11.0° dihedral angle (α) between peri-substituents which disturbed the coplanarity of the naphthalene ring .
Results or Outcomes
The study found that despite the bulkier substituents, the dihedral angle of 1,8-bis(dibromomethyl)naphthalene was smaller (α = 8.3°). In this case, horizontal distortion of the naphthalene ring increased . These distortions should non-electronically activate the naphthalene framework .
Two-Photon Chemistry
Summary of Application
The two-photon chemistry of 1,8-bis(bromomethyl)naphthalene has been studied using time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques . Two-photon chemistry involves the absorption of two photons to excite a molecule from one state to another .
Methods of Application
The study involved time-delayed, two-color photolysis and argon ion laser-jet photolysis techniques . These techniques allow for the study of the intermediate states of chemical reactions .
Results or Outcomes
Negative Hyperconjugation
Summary of Application
A DFT calculation suggested that the inertness of 1,8-bis(dibromomethyl)naphthalene is presumably due to the negative hyperconjugation of the (dibromo)methyl group . Negative hyperconjugation is a concept in organic chemistry that explains the stability of certain chemical structures .
Methods of Application
The study involved the use of Density Functional Theory (DFT) calculations . DFT is a computational technique used to predict the structure and properties of molecules .
Results or Outcomes
The study found that the 1,8-bis(dibromomethyl)naphthalene was intact under the employed conditions . This suggests that the negative hyperconjugation of the (dibromo)methyl group contributes to the stability of the molecule .
Safety And Hazards
properties
IUPAC Name |
1,8-bis(bromomethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZOMCDXYFMAGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CBr)C(=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303037 | |
Record name | 1,8-Bis(bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Bis(bromomethyl)naphthalene | |
CAS RN |
2025-95-8 | |
Record name | 1,8-Bis(bromomethyl)naphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,8-Bis(bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-Bis(bromomethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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